ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate
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Description
Ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate is a chemical compound with the molecular formula C19H18N2O4 . It has a molecular weight of 338.35722 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors such as its molecular structure, density, boiling point, and more. For this compound, some of these properties include a density of 1.1±0.1 g/cm3, a boiling point of 272.0±15.0 °C at 760 mmHg, and a flash point of 108.7±15.0 °C .Scientific Research Applications
Impurity Profile Determination in Drug Synthesis
Ethyl 2-[4-(4-methoxyphenyl)-1-oxo-2(1H)-phthalazinyl]acetate and its derivatives have been studied for their roles in drug synthesis, particularly as glycoprotein IIb/IIIa antagonists, which are important for treating thrombotic disorders. A study by Thomasberger, Engel, and Feige (1999) highlighted the determination of the impurity profile of a closely related compound using liquid chromatography-mass spectrometry, emphasizing the importance of purity in pharmaceutical compounds (Thomasberger, Engel, & Feige, 1999).
Chemical Synthesis and Structural Studies
In chemical synthesis, the reactivity of similar compounds has been explored to synthesize cyclic hydroxamic acids and lactams, which are vital in developing plant-derived chemicals and pharmaceuticals. Hartenstein and Sicker (1993) demonstrated the catalytic hydrogenation of ethyl 2-nitrophenyl oxalate derivatives to produce hydroxamic acids, showcasing the versatility of related chemical structures in synthetic chemistry (Hartenstein & Sicker, 1993).
properties
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)-1-oxophthalazin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-17(22)12-21-19(23)16-7-5-4-6-15(16)18(20-21)13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICDNWUJMIELIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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